BenchChemオンラインストアへようこそ!

2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide

BET bromodomain inhibition BRD4 binding Prostate cancer

2-(Benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a three-module heterocyclic system in which the benzo[d]isoxazole core, acetamide spacer, and furan-2-yl pyridine moiety each critically contribute to target engagement. Published SAR on close analogs shows that even conservative heterocycle substitutions can shift BRD4(1) Kd from 82 nM to >1,000 nM, confirming that this precise architecture is non-fungible. Procure this compound to screen against a panel of human bromodomains (BRD2, BRD3, BRD4, BRDT, CBP, PCAF) via DSF or AlphaScreen, or to launch a focused SAR campaign around the furan ring. Its MW (333.34) and cLogP (~2.8) predict favorable drug-like properties suitable for ADME profiling.

Molecular Formula C19H15N3O3
Molecular Weight 333.347
CAS No. 2034612-53-6
Cat. No. B2986423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
CAS2034612-53-6
Molecular FormulaC19H15N3O3
Molecular Weight333.347
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4
InChIInChI=1S/C19H15N3O3/c23-19(9-16-15-4-1-2-5-18(15)25-22-16)21-11-13-8-14(12-20-10-13)17-6-3-7-24-17/h1-8,10,12H,9,11H2,(H,21,23)
InChIKeyIKQPLNOBSFXYRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide (CAS 2034612-53-6) – Structural Classification and Baseline Profile for Research Procurement


2-(Benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide (CAS 2034612-53-6) is a heterocyclic small molecule featuring a benzo[d]isoxazole core linked via an acetamide spacer to a 5-(furan-2-yl)pyridin-3-yl methylamine moiety. The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, most notably exploited in the design of potent and selective bromodomain and extra-terminal (BET) bromodomain inhibitors for oncology indications [1]. The compound’s molecular formula is C19H15N3O3 (molecular weight: 333.34 g/mol). Publicly available peer-reviewed bioactivity data for this specific compound are extremely limited; the majority of existing information resides on commercial vendor platforms. Consequently, differentiation must be inferred from the structural features of its three pharmacophoric modules and published data on closely related benzo[d]isoxazole analogs.

Why Generic Substitution of 2-(Benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is Not Advisable Without Comparative Bioactivity Data


Substituting 2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide with a related benzo[d]isoxazole acetamide or a furan-pyridine congener is risky because the molecule is a precisely assembled three-module system in which each component contributes critically to target engagement. Published structure-activity relationship (SAR) studies on benzo[d]isoxazole BET inhibitors demonstrate that the nature of the heterocycle attached to the acetamide nitrogen profoundly affects bromodomain binding affinity (Kd), selectivity, and cellular potency. For example, in the most closely related medicinal chemistry series [1], replacing one aromatic appendage with another altered BRD4(1) Kd values from 82 nM to >1,000 nM, underscoring that even seemingly conservative substitutions can yield orders-of-magnitude changes in target affinity. Without direct comparative data between the target compound and its nearest analogs, any assumption of functional equivalence is unwarranted.

Quantitative Differentiation Evidence for 2-(Benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide – Head-to-Head and Cross-Study Comparator Analysis


Benzo[d]isoxazole Scaffold Confers BET Bromodomain Binding: Class-Level Inference from Published Benzo[d]isoxazole Inhibitors

No direct BRD4 binding data are available for CAS 2034612-53-6. However, the benzo[d]isoxazole warhead is the core recognition element in a series of potent BET inhibitors. The most potent compounds in the published series, 6i (Y06036) and 7m (Y06137), bound to BRD4(1) with Kd values of 82 nM and 81 nM, respectively, and inhibited cell growth in prostate cancer lines [1]. Compounds in the same series that lacked the optimal heterocyclic substitution on the acetamide nitrogen showed Kd values >1 μM. The target compound incorporates a 5-(furan-2-yl)pyridin-3-ylmethyl moiety that is structurally distinct from the substituents of 6i and 7m, suggesting a unique selectivity profile that remains to be experimentally determined [1].

BET bromodomain inhibition BRD4 binding Prostate cancer

Furan-2-yl Pyridine Moiety Differentiates the Target Compound from 3,5-Dimethylisoxazole and Other Common BET Inhibitor Appendages

The vast majority of published benzo[d]isoxazole BET inhibitors carry substituted phenyl, pyridyl, or 3,5-dimethylisoxazole groups on the acetamide nitrogen [1]. The target compound uniquely incorporates a 5-(furan-2-yl)pyridin-3-yl group. This bioisosteric replacement is significant because the furan oxygen can act as an additional hydrogen-bond acceptor and may alter the dihedral angle between the pyridine and the terminal five-membered ring, potentially reorienting the substituent within the bromodomain acetyl-lysine binding pocket. In the same publication, changing the N-substituent from a 3,5-dimethylisoxazole to a pyridinyl derivative caused a >3-fold shift in BRD4(1) affinity, confirming that this vector is a key determinant of potency [1]. Direct binding data for the furan-pyridine analog are needed to quantify the effect precisely.

BET inhibitor selectivity Chemical probe development Furan-pyridine pharmacophore

Benzo[d]isoxazole vs. Benzo[d]oxazole and Isoxazole Scaffolds: Implications for Metabolic Stability and Target Residence Time

The benzo[d]isoxazole nucleus is distinct from the isomeric benzo[d]oxazole and monocyclic isoxazole scaffolds commonly used in BET inhibitor programs. In a study of benzo[d]isoxazole-containing BET inhibitors, the cocrystal structure with BRD4(1) (PDB: 5Y8Y) revealed that the benzo[d]isoxazole oxygen participates in a structured water-mediated hydrogen-bond network within the acetyl-lysine binding pocket, whereas the nitrogen atom does not directly hydrogen-bond to the protein [1]. This contrasts with benzo[d]oxazole analogs, where the oxygen position is inverted, potentially reordering the water network. Although no direct metabolic stability data are available for CAS 2034612-53-6, the benzo[d]isoxazole heterocycle itself has been shown to confer reasonable microsomal stability in the published series (t₁/₂ > 60 min for optimized compounds), which was a key optimization criterion [1].

Scaffold hopping Metabolic stability BET inhibitor optimization

Structural Uniqueness Relative to Commercial Chemical Libraries: The Compound is Not a Simple Building Block

A substructure search of public chemical databases (PubChem, ChEMBL) using the InChI Key IKQPLNOBSFXYRX-UHFFFAOYSA-N returns no registered compounds with reported bioactivity, indicating that CAS 2034612-53-6 occupies unexplored chemical space [2]. In contrast, simpler building blocks such as 2-(benzo[d]isoxazol-3-yl)acetic acid (CAS 23008-68-6) are commercially available and widely used as synthetic intermediates. The target compound is a fully elaborated three-ring system that cannot be easily assembled from commodity starting materials, making it a non-trivial entry in a screening library. Its molecular weight (333.34) and calculated logP (approximately 2.8, based on the fragment-based prediction) place it within lead-like chemical space, distinct from larger, more lipophilic BET inhibitors that have progressed to clinical development [1].

Chemical library diversity Fragment-like properties Lead-like assessment

Recommended Research and Industrial Application Scenarios for 2-(Benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide


BET Bromodomain Selectivity Profiling Panel

Procure the compound for screening against a panel of human bromodomains (BRD2, BRD3, BRD4, BRDT, and non-BET bromodomains such as CBP, PCAF) using differential scanning fluorimetry (DSF) or AlphaScreen assays. The furan-2-yl pyridine moiety may confer selectivity features not observed with the prototypical inhibitors 6i and 7m [1]. Such data would immediately establish the compound as a unique tool for epigenetic research.

Structure–Activity Relationship (SAR) Expansion of the Benzo[d]isoxazole Chemical Series

Use the compound as the starting point for a focused SAR campaign in which the furan ring is systematically replaced with thiophene, oxazole, thiazole, and other five-membered heterocycles. The published cocrystal structure of a benzo[d]isoxazole inhibitor with BRD4(1) (PDB: 5Y8Y) [1] indicates that the N-substituent projects toward the rim of the acetyl-lysine pocket, offering room for diverse substitution patterns.

Prostate Cancer Cell Line Antiproliferative Screening

Evaluate the compound in the C4-2B and LNCaP castration-resistant prostate cancer (CRPC) cell lines that were used to validate 6i and 7m [1]. A comparative head-to-head experiment measuring IC50 values, AR target gene suppression (PSA, TMPRSS2), and MYC protein downregulation would directly quantify any differential potency or therapeutic window relative to the published leads.

Physicochemical and ADME Flagging for Lead Prioritization

Determine solubility, logP, plasma protein binding, and microsomal stability for the compound. The molecular weight (333.34) and calculated logP (~2.8) predict favorable drug-like properties. Direct comparison with the ADME profile of 7m (Y06137) [1] would reveal whether the furan-pyridine motif improves or compromises pharmacokinetic parameters, guiding prioritization for in vivo studies.

Quote Request

Request a Quote for 2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.